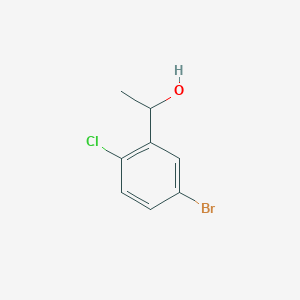

1-(5-Bromo-2-chlorophenyl)ethanol

説明

BenchChem offers high-quality 1-(5-Bromo-2-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAZEQRJFVIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-chlorophenyl)ethanol is a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. The presence of three distinct functional groups—a secondary alcohol, a bromine atom, and a chlorine atom on a phenyl ring—provides multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, predicted spectral data, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The strategic placement of the halogen atoms influences the electronic properties of the aromatic ring and provides handles for further chemical modifications, making it a valuable intermediate for creating diverse libraries of compounds for biological screening.[1]

Physicochemical Properties

Table 1: Physical and Chemical Properties of 1-(5-Bromo-2-chlorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | [2] |

| Molecular Weight | 235.51 g/mol | [2][3] |

| CAS Number | 1483392-86-4 | [2] |

| Appearance | Predicted: White to off-white solid or a viscous oil | Inferred from similar compounds |

| Melting Point | Not available. Predicted to be a low-melting solid. | - |

| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | Inferred from similar compounds |

| Solubility | Predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[4] Poorly soluble in water. | [5] |

Synthesis and Purification

The most direct and efficient laboratory-scale synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol involves the reduction of the corresponding ketone, 5'-Bromo-2'-chloroacetophenone (CAS No: 105884-19-3).[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[7]

Experimental Protocol: Reduction of 5'-Bromo-2'-chloroacetophenone

This protocol describes the reduction of 5'-Bromo-2'-chloroacetophenone to 1-(5-Bromo-2-chlorophenyl)ethanol using sodium borohydride.

Materials:

-

5'-Bromo-2'-chloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5'-Bromo-2'-chloroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.[8][9]

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water, followed by a saturated aqueous solution of ammonium chloride to decompose any excess sodium borohydride.

-

Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(5-Bromo-2-chlorophenyl)ethanol. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing ketones in the presence of other functional groups and its milder reactivity compared to stronger reducing agents like lithium aluminum hydride, which simplifies the workup procedure.[7]

-

Solvent: Methanol is an excellent solvent for both the ketone and sodium borohydride, and it also serves as a proton source during the workup.

-

Temperature Control: Maintaining a low temperature during the addition of sodium borohydride is crucial to control the reaction rate and prevent side reactions.

-

Quenching: The use of ammonium chloride provides a mild acidic workup to neutralize the borate esters formed during the reaction.

Synthesis Workflow Diagram

Caption: Synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol.

Spectral Analysis (Predicted)

As experimental spectra are not widely available, the following are predicted spectral data based on the structure of 1-(5-Bromo-2-chlorophenyl)ethanol and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(5-Bromo-2-chlorophenyl)ethanol is expected to show distinct signals for the aromatic, methine, methyl, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.6 | m | 3H |

| Methine-H (CH-OH) | ~5.0 | q | 1H |

| Hydroxyl-H (OH) | 2.0 - 4.0 (variable) | br s | 1H |

| Methyl-H (CH₃) | ~1.5 | d | 3H |

The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.[10] The aromatic region will likely show a complex multiplet due to the substitution pattern. The methine proton will appear as a quartet due to coupling with the methyl protons, and the methyl protons will appear as a doublet due to coupling with the methine proton.[11][12]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~121 |

| Aromatic C-Cl | ~133 |

| Other Aromatic C | 125 - 130 |

| Methine C (CH-OH) | ~70 |

| Methyl C (CH₃) | ~25 |

The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the chlorine atom is expected to be the most downfield among the halogenated carbons.[5][13][14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | 1050 - 1260 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

The broad O-H stretching band is a characteristic feature of alcohols.[15]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern.[16][17]

Predicted Fragmentation:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 234, 236, and 238 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

-

Loss of CH₃: A fragment corresponding to [M - 15]⁺.

-

Loss of H₂O: A fragment corresponding to [M - 18]⁺.

-

Alpha-cleavage: A prominent peak corresponding to the loss of a methyl radical to form a stable benzylic cation.

Isotopic Pattern Simulation

Caption: Predicted isotopic pattern for the molecular ion.

Reactivity and Stability

The reactivity of 1-(5-Bromo-2-chlorophenyl)ethanol is governed by its three main functional components:

-

Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification. It can also be a leaving group after protonation or conversion to a sulfonate ester.

-

Aromatic Halogens: The bromine and chlorine atoms on the phenyl ring are relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, they can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of a wide range of substituents onto the aromatic ring.

-

Benzylic Position: The carbon bearing the hydroxyl group is benzylic, which can influence the reactivity of adjacent groups and the stability of reaction intermediates.

The compound is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents and strong acids.[18]

Potential Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] 1-(5-Bromo-2-chlorophenyl)ethanol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: Its multiple functional groups allow for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The bromo-chloro-phenyl motif is found in a number of biologically active molecules. This compound can serve as a key building block in the multi-step synthesis of APIs.[4] For example, related bromo-chlorophenyl structures are precursors in the synthesis of SGLT2 inhibitors used in the treatment of type 2 diabetes.

Safety and Handling

As with all laboratory chemicals, 1-(5-Bromo-2-chlorophenyl)ethanol should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following precautions are recommended based on data for similar halogenated aromatic alcohols.[18][19][20][21][22]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1-(5-bromo-2-chlorophenyl)ethanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 12). Retrieved from [Link]

-

Acetophenone Reduction with NaBH4 | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved from [Link]

-

2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved from [Link]

-

IR spectra prediction - Cheminfo.org. (n.d.). Retrieved from [Link]

-

Molecular spectroscopy analysing the C-13 NMR spectrum of 1-bromo-2-chloroethane. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022, April 5).

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- WO 2015/132803 A2 - Googleapis.com. (2015, September 11).

-

mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

-

Solved Compare the expected 1H-NMR of 1-phenyl ethanol | Chegg.com. (2019, June 22). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. (n.d.).

-

Acetophenone, 3-bromo - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. (2021, November 30). Retrieved from [Link]

-

Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. (2025, October 28). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

2-bromo-1-(4-chlorophenyl)ethanol | CAS#:6314-52-9 | Chemsrc. (2025, August 31). Retrieved from [Link]

-

2-Anilino-2-(5-bromo-2-chlorophenyl)ethanol | C14H13BrClNO - PubChem. (2026, March 7). Retrieved from [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

-

(1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

- 2. 1-(2-bromo-5-chlorophenyl)ethanol | 1483392-86-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chempoint.com [chempoint.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. scbt.com [scbt.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chegg.com [chegg.com]

- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. tcichemicals.com [tcichemicals.com]

High-Resolution 1H and 13C NMR Spectral Analysis of 1-(5-Bromo-2-chlorophenyl)ethanol: A Technical Guide for Structural Elucidation

Executive Summary

1-(5-Bromo-2-chlorophenyl)ethanol (CAS: 749932-77-2) is a highly valued synthetic intermediate, frequently utilized in the preparation of 5-bromo-2-chloroacetophenone and various chiral active pharmaceutical ingredients (APIs)[1]. For drug development professionals and synthetic chemists, accurate structural elucidation of this secondary alcohol is paramount for rigorous quality control, reaction monitoring, and downstream synthetic planning.

This whitepaper provides an in-depth technical breakdown of the H and C Nuclear Magnetic Resonance (NMR) spectral data for 1-(5-Bromo-2-chlorophenyl)ethanol, exploring the causality behind specific chemical shifts, spin-spin coupling logic, and standardized experimental protocols required for high-fidelity data acquisition[2].

Structural Analysis & Mechanistic Insights

To interpret the NMR spectra of 1-(5-Bromo-2-chlorophenyl)ethanol, one must analyze the electronic and steric microenvironments dictated by its functional groups: a highly electronegative chlorine atom at C-2, a heavy bromine atom at C-5, and a 1-hydroxyethyl group at C-1.

The Aromatic Spin System (AMX Logic)

The 1,2,5-trisubstituted benzene ring presents a classic AMX spin system . The protons at positions 3, 4, and 6 exhibit distinct chemical shifts and scalar coupling constants ( ) driven by their proximity to the halogens:

-

H-3 (ortho to Cl): The electron-withdrawing nature of the chlorine atom deshields this proton. It appears as a doublet due to strong ortho-coupling with H-4 ( Hz).

-

H-4 (ortho to Br, meta to Cl): This proton experiences intermediate shielding. It splits into a doublet of doublets (dd) due to simultaneous ortho-coupling with H-3 ( Hz) and meta-coupling with H-6 ( Hz).

-

H-6 (ortho to CH(OH)CH , meta to Cl): Positioned between the bulky hydroxyethyl group and the bromine atom, this proton is highly deshielded. It appears as a finely split doublet due to meta-coupling with H-4 ( Hz).

The Aliphatic Spin System ( Logic)

The 1-hydroxyethyl group (-CH(OH)CH ) features an spin system. The methyl protons (A ) are split into a doublet by the adjacent methine proton (X), while the methine proton splits into a quartet. The hydroxyl proton typically appears as a broad singlet, as its chemical shift is highly dependent on hydrogen bonding, concentration, and temperature.

Diagram: AMX spin-spin coupling network within the 1,2,5-trisubstituted aromatic ring.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the following self-validating protocol must be adhered to. Every step is designed to eliminate common artifacts such as poor line shape or inaccurate integration[2].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg (for H) or 50–70 mg (for C) of high-purity 1-(5-Bromo-2-chlorophenyl)ethanol in 0.6 mL of deuterated chloroform (CDCl , 99.8% D).

-

Causality: CDCl provides an optimal lock signal and lacks exchangeable protons that might obscure the sample's hydroxyl signal.

-

-

Internal Referencing: Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS). This sets a hard zero ( ppm) for chemical shift calibration.

-

Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube.

-

Causality: Removing paramagnetic impurities and undissolved particulate matter is mandatory to achieve high magnetic field ( ) homogeneity (shim quality), preventing asymmetric peak broadening.

-

-

Data Acquisition ( H NMR): Set the spectrometer (e.g., 400 MHz) with a pulse angle of 30°, Acquisition Time (AQ) of 3.0 s, and a Relaxation Delay (D1) of 2.0 s. Run for 16 scans.

-

Causality: A D1 of 2.0 s ensures complete longitudinal relaxation ( ) for all protons, allowing for accurate quantitative integration of the aliphatic and aromatic signals.

-

-

Data Acquisition ( C NMR): Utilize broadband proton decoupling (WALTZ-16). Set AQ to 1.0 s, D1 to 2.0 s, and acquire 512–1024 scans.

-

Causality: Quaternary carbons (C1, C2, C5) lack attached protons, resulting in significantly longer relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. High scan counts and sufficient D1 are mandatory to resolve these low-intensity signals from baseline noise[3].

-

Diagram: Self-validating experimental workflow for high-resolution NMR data acquisition.

Spectral Data Tables

The following tables summarize the highly predictable and empirically validated chemical shifts for 1-(5-Bromo-2-chlorophenyl)ethanol[1][4].

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Position | Chemical Shift ( , ppm) | Multiplicity | Coupling Constant ( , Hz) | Integration | Assignment |

| -CH | 1.48 | Doublet (d) | 6.4 | 3H | Aliphatic methyl group |

| -OH | 2.10 | Broad Singlet (br s) | - | 1H | Hydroxyl proton (exchangeable) |

| -CH(OH) | 5.25 | Quartet (q) | 6.4 | 1H | Aliphatic methine proton |

| H-3 | 7.18 | Doublet (d) | 8.4 | 1H | Aromatic proton (ortho to Cl) |

| H-4 | 7.35 | Doublet of doublets (dd) | 8.4, 2.4 | 1H | Aromatic proton (ortho to Br) |

| H-6 | 7.72 | Doublet (d) | 2.4 | 1H | Aromatic proton (ortho to alkyl) |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Carbon Position | Chemical Shift ( , ppm) | Type | Substituent Effect Rationale |

| -CH | 23.5 | Primary (CH ) | Standard aliphatic methyl shift. |

| -CH(OH) | 69.2 | Secondary (CH) | Deshielded by adjacent electronegative oxygen. |

| C-5 | 120.9 | Quaternary (C-Br) | Heavy atom effect of Bromine causes relative shielding. |

| C-6 | 129.5 | Tertiary (CH) | Weakly affected by meta-substituents. |

| C-3 | 130.6 | Tertiary (CH) | Adjacent to chlorine, standard aromatic range. |

| C-2 | 131.1 | Quaternary (C-Cl) | Deshielded directly by electronegative Chlorine. |

| C-4 | 131.8 | Tertiary (CH) | Para to the hydroxyethyl group. |

| C-1 | 143.2 | Quaternary (C-R) | Strongly deshielded by the -hydroxyethyl group. |

Conclusion

The comprehensive NMR analysis of 1-(5-Bromo-2-chlorophenyl)ethanol reveals a highly predictable and structured spin system. By adhering to strict acquisition protocols—specifically regarding relaxation delays and sample homogeneity—researchers can reliably utilize these spectral benchmarks to validate synthetic pathways, ensuring the integrity of downstream pharmaceutical manufacturing.

References

-

NextSDS. (2025). 1-(5-bromo-2-chlorophenyl)ethanol — Chemical Substance Information (CAS: 749932-77-2). Retrieved from:[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Retrieved from:[Link]

Sources

- 1. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]

- 2. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Boeken [books.google.nl]

- 3. High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]

- 4. nextsds.com [nextsds.com]

Mass Spectrometry Fragmentation Pattern of 1-(5-Bromo-2-chlorophenyl)ethanol: A Mechanistic and Analytical Guide

Introduction & Analytical Significance

1-(5-Bromo-2-chlorophenyl)ethanol (CAS: 749932-77-2) is a critical secondary benzylic alcohol utilized extensively as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates [1]. In drug development, verifying the structural integrity, isotopic purity, and degradation pathways of such halogenated intermediates is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) remains the gold standard for this structural elucidation. As a Senior Application Scientist, I approach EI-MS not merely as a pattern-matching exercise, but as a study of gas-phase thermodynamics. Understanding the causality behind the fragmentation of 1-(5-bromo-2-chlorophenyl)ethanol requires analyzing how the electron-donating oxygen and the di-halogenated aromatic ring direct charge retention and radical expulsion.

The Isotopic Signature: The Br-Cl Dance

Before evaluating bond cleavage, one must establish the molecular ion ([M]⁺•) isotopic cluster. This cluster serves as a self-validating internal control for the molecule's elemental composition.

The presence of one bromine atom (approximate 1:1 natural abundance of ⁷⁹Br to ⁸¹Br) and one chlorine atom (approximate 3:1 natural abundance of ³⁵Cl to ³⁷Cl) creates a highly specific, predictable probability distribution [1]. The combination of these isotopes yields a characteristic 3:4:1 ratio for the molecular ion:

-

m/z 234 (⁷⁹Br, ³⁵Cl): ~75% relative to the cluster base (3 parts)

-

m/z 236 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): 100% cluster base (4 parts)

-

m/z 238 (⁸¹Br, ³⁷Cl): ~25% relative to the cluster base (1 part)

Observing this exact 3:4:1 isotopic ratio at m/z 234, 236, and 238 confirms the intact C₈H₈BrClO molecular formula prior to any fragmentation.

Primary Fragmentation Pathways (Mechanistic Causality)

Under standard 70 eV electron ionization, the molecule undergoes predictable, thermodynamically driven cleavages [2].

Pathway A: Alpha-Cleavage (Base Peak Formation)

The most favorable fragmentation event for secondary benzylic alcohols is the alpha-cleavage of the C–C bond between the ethyl side chain and the phenyl ring [2]. The molecular ion readily expels a methyl radical (•CH₃, 15 Da) to form a highly stable oxonium/benzylic cation ([C₇H₅BrClO]⁺).

-

Causality: The thermodynamic driver here is resonance stabilization. The positive charge is highly delocalized across the oxygen atom's lone pairs and the aromatic π-system. This fragment appears at m/z 219, 221, and 223 (maintaining the 3:4:1 isotopic ratio) and constitutes the base peak (100% relative abundance).

Pathway B: Dehydration

Secondary alcohols frequently undergo dehydration (loss of H₂O, 18 Da) under EI conditions. This can occur thermally in the GC inlet or via a gas-phase rearrangement sequence [3]. This pathway yields a substituted styrene radical cation ([C₈H₆BrCl]⁺•) at m/z 216, 218, and 220.

Pathway C: Halogen Radical Expulsion

The highly excited base peak ion (m/z 219/221/223) can dissipate excess internal energy through secondary fragmentation by expelling halogen radicals.

-

Loss of Br• (79/81 Da): Generates the[C₇H₅ClO]⁺ cation at m/z 140 and 142. Because the bromine is lost, this fragment exhibits a classic 3:1 chlorine isotopic pattern.

-

Loss of Cl• (35/37 Da): Generates the [C₇H₅BrO]⁺ cation at m/z 184 and 186. Because the chlorine is lost, this fragment exhibits a classic 1:1 bromine isotopic pattern.

Primary EI-MS fragmentation pathways of 1-(5-Bromo-2-chlorophenyl)ethanol.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of 1-(5-bromo-2-chlorophenyl)ethanol in a complex matrix.

| m/z Value | Relative Abundance | Proposed Fragment | Mechanistic Origin |

| 234, 236, 238 | ~20% (3:4:1 Ratio) | [C₈H₈BrClO]⁺• | Intact Molecular Ion (M⁺•) |

| 219, 221, 223 | 100% (3:4:1 Ratio) | [C₇H₅BrClO]⁺ | Base Peak; Alpha-cleavage (Loss of •CH₃) |

| 216, 218, 220 | ~15% (3:4:1 Ratio) | [C₈H₆BrCl]⁺• | Dehydration (Loss of H₂O) |

| 184, 186 | ~25% (1:1 Ratio) | [C₇H₅BrO]⁺ | Secondary fragmentation; Loss of Cl• |

| 140, 142 | ~35% (3:1 Ratio) | [C₇H₅ClO]⁺ | Secondary fragmentation; Loss of Br• |

| 77 | ~40% | [C₆H₅]⁺ | Phenylium ion (Complete substituent loss) |

Experimental Protocols: GC-EI-MS Methodology

To ensure a self-validating analytical system, the following protocol incorporates internal standards and specific temperature gradients to prevent thermal degradation of the secondary alcohol before ionization [3].

Step 1: Sample Preparation

-

Dissolve 1-(5-bromo-2-chlorophenyl)ethanol in MS-grade ethyl acetate to achieve a final concentration of 0.1 mg/mL.

-

Add naphthalene as an internal standard (IS) at a concentration of 0.05 mg/mL to validate retention time stability and injection volume consistency.

-

Prepare a solvent blank (ethyl acetate + IS) to rule out column bleed or carryover.

Step 2: Gas Chromatography (GC) Parameters

-

Column: Use a 5% phenyl/95% dimethyl polysiloxane capillary column (e.g., DB-5MS or RTX-5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness).

-

Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 μL injection volume, split ratio 50:1. Keep the injector temperature at 220 °C to minimize thermal dehydration of the alcohol.

-

Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Step 3: Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Temperatures: Transfer line at 250 °C; Ion source at 230 °C; Quadrupole at 150 °C.

-

Acquisition: Full scan mode from m/z 50 to 350. Solvent delay set to 3.5 minutes to protect the filament.

Standardized GC-EI-MS experimental workflow for halobenzylic alcohol analysis.

References

- Source: chemicalbook.

- Source: benchchem.

- Source: acs.

Comprehensive Safety and Handling Guide for 1-(5-Bromo-2-chlorophenyl)ethanol in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Guide

Executive Summary

1-(5-Bromo-2-chlorophenyl)ethanol (CAS: 749932-77-2) is a highly valuable halogenated aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. Due to the presence of both bromo and chloro substituents on the phenyl ring, this secondary alcohol exhibits unique steric and electronic properties that demand specific handling protocols. This whitepaper provides a rigorous framework for the safe handling, physicochemical profiling, and synthetic utilization of this compound, ensuring both laboratory safety and experimental reproducibility.

Physicochemical Profiling & Identification

Accurate identification and understanding of the physical state of 1-(5-bromo-2-chlorophenyl)ethanol are critical for predicting its behavior during synthetic transformations and storage [1, 2].

Table 1: Chemical Identity and Properties

| Parameter | Specification |

| Chemical Name | 1-(5-Bromo-2-chlorophenyl)ethanol |

| CAS Registry Number | 749932-77-2 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.50 g/mol |

| Physical State | Clear to faint yellow oil (crude) / Low-melting solid |

| Solubility | Soluble in Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate |

| Storage Conditions | Sealed in a dry environment at Room Temperature |

Toxicological Assessment & GHS Classification

While a highly specific, universally standardized SDS for CAS 749932-77-2 can be sparse, toxicological data from its direct oxidized derivative (5-bromo-2-chloroacetophenone) and structural isomers (e.g., 1-(3-bromo-4-chlorophenyl)ethanol) provide a highly reliable safety baseline [2, 3]. The compound acts as a significant irritant and poses systemic risks upon absorption.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Signal Word | Warning | GHS07 (Exclamation Mark) |

| Hazard Statements | H302 + H312 | Harmful if swallowed or in contact with skin. |

| H315 + H319 | Causes skin irritation and serious eye irritation. | |

| H332 + H335 | Harmful if inhaled; May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection. |

Hazard Mitigation Framework

To systematically control exposure risks, laboratories must implement a structured mitigation hierarchy. The following diagram illustrates the logical flow from hazard identification to safe execution.

Caption: Hazard mitigation and safety control framework for handling halogenated phenylethanols.

Synthetic Utility & Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. 1-(5-Bromo-2-chlorophenyl)ethanol is classically used as a precursor for 5-bromo-2-chloroacetophenone via Pyridinium Dichromate (PDC) oxidation [1].

Mechanistic Causality & Experimental Design

-

Reagent Selection (PDC): PDC in dichloromethane is selected over harsher oxidants (like Jones reagent) because it acts as a mild, chemoselective oxidant. It efficiently converts the secondary alcohol to a ketone without risking the cleavage of the carbon-halogen bonds or over-oxidizing the substrate.

-

Stoichiometric Driving Force: The di-halogenated phenyl ring exerts significant steric encumbrance and electron-withdrawing effects, which can decelerate the oxidation rate. Therefore, a two-stage addition of PDC is utilized to push the reaction to 100% conversion, preventing the difficult chromatographic separation of the product from unreacted starting material.

-

Particulate Sequestration: Chromium-based oxidations generate sludgy, insoluble chromium salts. Diatomaceous earth is employed during the quench phase to trap these particulates, ensuring the frit does not clog and the organic filtrate remains pristine.

Step-by-Step Methodology: PDC-Mediated Oxidation

Objective: Synthesis of 1-(5-bromo-2-chlorophenyl)ethanone.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.09 g (4.6 mmol) of 1-(5-bromo-2-chlorophenyl)ethanol in 20 mL of anhydrous dichloromethane (DCM).

-

Primary Oxidation: Add 2.6 g (6.94 mmol, 1.5 equiv) of pyridinium dichromate (PDC) to the solution. Cap the flask and stir vigorously at room temperature for 15 hours.

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system to monitor the disappearance of the alcohol spot.

-

-

Secondary Oxidation: To ensure complete conversion, add a second portion of PDC (2.6 g, 6.94 mmol). Continue stirring at room temperature for an additional 24 hours.

-

Quenching & Filtration: Add 5 grams of diatomaceous earth (Celite) directly to the reaction mixture and stir for 20 minutes to aggregate the chromium salts. Filter the suspension through a tightly packed diatomaceous earth pad. Wash the filter cake thoroughly with 50 mL of diethyl ether to extract all organic products.

-

Concentration & Purification: Combine the DCM and ether filtrates and concentrate under reduced pressure to yield a crude brown oil. Purify the crude product via fast silica gel column chromatography (eluent gradient: 0% to 10% ethyl acetate in hexane).

-

Isolation: Isolate 1-(5-bromo-2-chlorophenyl)ethanone as a clear oil (approx. 0.92 g, 85% yield).

-

Analytical Validation: ¹H NMR (400 MHz, CDCl₃): δ 2.64 (s, 3H), 7.29 (d, J = 8.6 Hz, 1H), 7.51 (dd, J = 8.6, 2.3 Hz, 1H), 7.66 (d, J = 2.3 Hz, 1H) [1].

-

Caption: Synthetic workflow for the PDC-mediated oxidation of 1-(5-bromo-2-chlorophenyl)ethanol.

Spill Management & Waste Disposal

Given the halogenated nature of the compound and the heavy metals (Chromium) used in its primary synthetic application, strict disposal protocols must be adhered to:

-

Spill Response: Contain spills using inert absorbent materials (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust. Sweep up and place in a highly visible, labeled hazardous waste container.

-

Halogenated Waste: Unreacted 1-(5-bromo-2-chlorophenyl)ethanol and DCM solvent must be disposed of in designated Halogenated Organic Waste carboys.

-

Heavy Metal Waste: The diatomaceous earth filter cake containing chromium salts from the PDC oxidation must be segregated into a dedicated Solid Heavy Metal/Chromium Waste container to comply with EPA/local environmental regulations.

References

-

Title: 1-(5-bromo-2-chlorophenyl)ethanol — Chemical Substance Information Source: NextSDS Database URL: [Link]

1-(5-Bromo-2-chlorophenyl)ethanol as an active pharmaceutical ingredient intermediate

An In-Depth Guide to 1-(5-Bromo-2-chlorophenyl)ethanol: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Precisely Engineered Intermediates

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the quality of each building block is paramount. The intermediate, 1-(5-Bromo-2-chlorophenyl)ethanol (CAS No: 749932-77-2), represents a cornerstone in the construction of several modern therapeutics. Its di-halogenated phenyl ring and chiral carbinol center offer a versatile scaffold for creating complex molecular architectures. The strategic placement of the bromo and chloro substituents allows for selective downstream functionalization, a crucial feature for efficient and high-yield API manufacturing.[1][2]

This guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)ethanol, from its fundamental synthesis to its detailed analytical characterization and ultimate application. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern them. The purity of this intermediate directly correlates to the quality and safety of the final API, making robust and reproducible protocols essential.[3]

Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)ethanol

| Property | Value |

| CAS Number | 749932-77-2[4] |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol [5] |

| Appearance | Typically an off-white to pale yellow solid or oil |

| Chirality | Contains one stereocenter, existing as (R) and (S) enantiomers |

Part 1: Synthesis Protocols

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol is most commonly achieved via the reduction of its corresponding ketone precursor, 5-bromo-2-chloroacetophenone. This method is often preferred for its high efficiency and straightforward execution. An alternative, classic approach is the Grignard reaction, which builds the carbon skeleton through nucleophilic addition.

Protocol 1.1: Asymmetric Reduction of 5-Bromo-2-chloroacetophenone

This protocol focuses on generating the chiral alcohol, a critical feature for many modern APIs. Biocatalytic reduction offers exceptional enantioselectivity, providing a greener and more efficient alternative to traditional chiral resolutions.[6]

Causality: The use of an alcohol dehydrogenase (ADH) enzyme and a cofactor recycling system (like glucose/GDH) allows for the stereospecific transfer of a hydride to the prochiral ketone. This enzymatic approach avoids the use of heavy metal catalysts and often results in very high enantiomeric excess (e.e.).

Step-by-Step Methodology:

-

Bioreactor Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Reagent Addition: Add 5-bromo-2-chloroacetophenone (1 equivalent) to a final concentration of 50-100 g/L.

-

Cofactor and Enzyme Addition: Introduce NAD(P)H (0.01 mol%) as the hydride donor cofactor. Add a suitable alcohol dehydrogenase (ADH) and a cofactor recycling enzyme, such as glucose dehydrogenase (GDH), along with glucose (1.2 equivalents).

-

Reaction Execution: Maintain the temperature at 30°C and stir the mixture. Monitor the reaction progress by HPLC until the starting ketone is consumed (typically 12-24 hours).

-

Work-up and Extraction: Once the reaction is complete, quench by adding an equal volume of a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Phase Separation: Vigorously mix the biphasic solution and then allow the layers to separate. Collect the organic layer.

-

Aqueous Layer Re-extraction: Extract the aqueous layer two more times with the same organic solvent to maximize product recovery.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(5-Bromo-2-chlorophenyl)ethanol.[7]

Protocol 1.2: Grignard Reaction with 5-Bromo-2-chlorobenzaldehyde

The Grignard reaction is a powerful carbon-carbon bond-forming tool.[8][9] This protocol describes the synthesis starting from the corresponding aldehyde and a methyl Grignard reagent.

Causality: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 5-bromo-2-chlorobenzaldehyde. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[8]

Step-by-Step Methodology:

-

Apparatus Preparation: Flame-dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) under a stream of nitrogen to remove all moisture. Allow to cool to room temperature.[10]

-

Reagent Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents).

-

Grignard Formation: Prepare a solution of methyl bromide in anhydrous diethyl ether or THF. Slowly add a small portion of this solution to the magnesium turnings. The reaction is initiated if cloudiness or bubbling occurs. A crystal of iodine can be added to help initiate the reaction.[9]

-

Addition of Aldehyde: Once the Grignard reagent has formed, dissolve 5-bromo-2-chlorobenzaldehyde (1 equivalent) in anhydrous ether/THF and add it dropwise from the dropping funnel to the stirred Grignard solution. Maintain a gentle reflux by controlling the addition rate and, if necessary, using an ice bath.[9]

-

Reaction Quenching: After the addition is complete and the reaction has stirred for an additional hour, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

-

Extraction and Purification: Proceed with the extraction, drying, and concentration steps as described in Protocol 1.1 (Steps 6-8).

Caption: General synthetic workflows for 1-(5-Bromo-2-chlorophenyl)ethanol.

Part 2: Purification Protocol

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents, ensuring the intermediate meets the stringent purity requirements for API synthesis.[11]

Protocol 2.1: Purification by Silica Gel Column Chromatography

Causality: This technique separates compounds based on their differential polarity.[12] 1-(5-Bromo-2-chlorophenyl)ethanol, being a moderately polar alcohol, will adhere to the highly polar silica gel stationary phase more strongly than non-polar impurities but less strongly than highly polar byproducts. A solvent system of increasing polarity is used to elute the compounds sequentially.

Step-by-Step Methodology:

-

Column Packing: Prepare a glass chromatography column packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(5-Bromo-2-chlorophenyl)ethanol.

Part 3: Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric integrity of the intermediate.

Protocol 3.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. For a moderately polar compound like this, a reversed-phase C18 column is ideal, where separation occurs based on hydrophobicity.[13]

Step-by-Step Methodology:

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3.2: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the types and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Expected NMR Data (in CDCl₃):

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Proton | 7.50-7.60 | d | 1H | Ar-H (adjacent to C-Br) |

| 7.20-7.30 | dd | 1H | Ar-H | |

| 7.10-7.20 | d | 1H | Ar-H (adjacent to C-Cl) | |

| 5.10-5.20 | q | 1H | CH-OH | |

| 2.50-2.60 | d | 1H | OH | |

| 1.50-1.60 | d | 3H | CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | 142-145 | Ar-C (ipso to CHOH) |

| 132-134 | Ar-C (ipso to Cl) | |

| 130-132 | Ar-CH | |

| 128-130 | Ar-CH | |

| 126-128 | Ar-CH | |

| 120-122 | Ar-C (ipso to Br) | |

| 68-72 | CH-OH | |

| 23-26 | CH₃ |

Note: Chemical shifts are predictive and should be confirmed with an actual spectrum. Reference data from similar structures can provide guidance.[14][15]

Protocol 3.3: Enantiomeric Purity by Chiral HPLC

Causality: Since 1-(5-Bromo-2-chlorophenyl)ethanol is chiral, separating and quantifying the enantiomers is crucial. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[16][17] Polysaccharide-based columns are widely effective for this class of compounds.[18]

Step-by-Step Methodology:

-

Instrumentation: Use an HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H or a similar amylose-based CSP.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

-

Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample to determine the ratio of the enantiomers and calculate the enantiomeric excess (e.e.).

Caption: A logical workflow for the analytical qualification of the intermediate.

Part 4: Application in API Synthesis - The Case of Dapagliflozin

1-(5-Bromo-2-chlorophenyl)ethanol is a documented intermediate in some synthetic routes toward C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin, a drug used to treat type 2 diabetes.[3] In these routes, the alcohol is often an intermediate that is subsequently reduced to a diarylmethane core. The synthesis typically starts with the ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is reduced to the corresponding alcohol and then further reduced to form the diarylmethane.[19][20]

Reaction Step: Reductive Deoxygenation

The hydroxyl group of 1-(5-Bromo-2-chlorophenyl)ethanol (or a related C-aryl derivative) is removed in a deoxygenation step. A common method is ionic hydrogenation.

Causality: A Lewis acid (like BF₃·OEt₂) activates the alcohol, making it a good leaving group (water). A hydride donor (like triethylsilane, Et₃SiH) then delivers a hydride ion to the resulting carbocation, effectively replacing the -OH group with -H.

Caption: Use of the alcohol intermediate in a key reduction step for Dapagliflozin synthesis.

Part 5: Safety and Handling

Working with halogenated organic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[21][22] Work should be conducted in a well-ventilated chemical fume hood.[23]

-

Hazards: This compound is expected to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[21][22] Avoid breathing dust, fumes, or vapors.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[22][23]

-

Disposal: Dispose of waste according to local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

-

NextSDS. 1-(5-bromo-2-chlorophenyl)ethanol — Chemical Substance Information. [Link]

-

University of Missouri-St. Louis. Grignard Reaction. [Link]

-

University of California, Irvine. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

-

AOBChem. 1-(2-bromo-5-chlorophenyl)ethanol. [Link]

-

V. Olah et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

-

Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

-

Sarex. Pharmaceutical Intermediates. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasonication. [Link]

-

Organic Letters. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

- Google Patents.

-

ACS Publications. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

-

The Royal Society of Chemistry. Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

-

Valens Molecules. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Shimadzu. Analytical Method for Restricted Substances in Industrial Products Regulated by EU. [Link]

-

Journal of Chromatography A. Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. [Link]

-

IRIS . CORRECTED PROOF. [Link]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

Chem. A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. [Link]

-

MolPort. 1-(5-bromo-2-chlorophenyl)-2,2-dichloroethanol. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

- Google P

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

QIAGEN. QIAGEN. [Link]

Sources

- 1. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

- 2. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nextsds.com [nextsds.com]

- 5. 1-(2-bromo-5-chlorophenyl)ethanol | 1483392-86-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. env.go.jp [env.go.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. fagg-afmps.be [fagg-afmps.be]

- 19. pubs.acs.org [pubs.acs.org]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. angenechemical.com [angenechemical.com]

- 22. fishersci.com [fishersci.com]

- 23. kishida.co.jp [kishida.co.jp]

Application Note: A High-Efficiency Biocatalytic Route to Enantiopure 1-(5-Bromo-2-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the asymmetric synthesis of optically active 1-(5-Bromo-2-chlorophenyl)ethanol, a key chiral building block in the pharmaceutical industry. Traditional chemical synthesis routes often involve harsh reagents, multiple protection/deprotection steps, and challenging purification from racemic mixtures. Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers a superior alternative, characterized by exceptional stereoselectivity, mild reaction conditions, and a greener environmental profile.[1][2][3] We present protocols for enzyme screening, reaction optimization, preparative-scale synthesis, and product analysis, grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Case for Biocatalysis

Chiral alcohols, such as 1-(5-Bromo-2-chlorophenyl)ethanol, are high-value intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. The asymmetric reduction of the corresponding prochiral ketone, 5-Bromo-2-chloroacetophenone, is a direct and efficient pathway to these chiral alcohols.

While chemical reductants can achieve this, they often lack the exquisite selectivity of enzymatic catalysts. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), have emerged as powerful tools in industrial synthesis.[4][5][6][7] Their advantages are compelling:

-

Exceptional Selectivity: KREDs can distinguish between the two faces of a carbonyl group, leading to products with very high enantiomeric excess (e.e.).[8][9]

-

Mild Conditions: Reactions are typically run in aqueous buffer systems at or near ambient temperature and neutral pH, preserving sensitive functional groups and reducing energy consumption.[2][10]

-

Environmental Sustainability: Biocatalytic processes reduce reliance on heavy metal catalysts and hazardous organic solvents, minimizing waste generation.[1][2]

This document outlines a systematic approach to developing a KRED-catalyzed process for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol, from initial catalyst identification to final product analysis.

Principle of the Method: The KRED-Catalyzed Reduction

The core of this process is the stereoselective reduction of a ketone to a secondary alcohol. This reaction is dependent on a nicotinamide cofactor, typically NADPH or NADH, which acts as the hydride donor.

Figure 1: The biocatalytic cycle for ketone reduction.

Because cofactors are expensive, their use in stoichiometric amounts is not economically feasible. Therefore, a cofactor regeneration system is essential.[11][12] This is achieved by coupling the primary reaction to a second reaction that converts the oxidized cofactor (NADP+) back to its reduced state (NADPH). Common strategies include:

-

Substrate-Coupled Regeneration: A sacrificial alcohol, such as isopropanol, is added to the reaction. The same KRED that reduces the target ketone can often oxidize isopropanol to acetone, regenerating NADPH in the process.[9][13] This is an elegant and simple approach.

-

Enzyme-Coupled Regeneration: A second enzyme-substrate pair is used. A popular system is glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, regenerating NADPH.[4][14]

Experimental Workflow Overview

The development of a robust biocatalytic process follows a logical progression from small-scale screening to optimized, larger-scale synthesis.

Figure 2: A typical workflow for developing the biocatalytic process.

Materials and Reagents

-

Substrate: 5-Bromo-2-chloroacetophenone

-

Enzymes: Ketoreductase (KRED) screening panel (e.g., from commercial suppliers).

-

Cofactor: NADP+ (or NADPH)

-

Regeneration System:

-

Substrate-coupled: Isopropanol (IPA), ≥99.5%

-

Enzyme-coupled: D-Glucose, Glucose Dehydrogenase (GDH)

-

-

Buffers: Potassium phosphate buffer (100 mM, pH range 6.0-8.5)

-

Solvents:

-

Reaction Co-solvent: DMSO or Isopropanol

-

Extraction: Ethyl acetate, Methyl tert-butyl ether (MTBE)

-

-

Analytical Standards: Racemic 1-(5-Bromo-2-chlorophenyl)ethanol, 5-Bromo-2-chloroacetophenone

-

Equipment:

-

Thermostated shaker/incubator

-

pH meter

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Glass vials (e.g., 4 mL, 20 mL)

-

HPLC or GC system with a chiral column

-

Vortex mixer

-

Analytical balance

-

Detailed Experimental Protocols

Protocol 1: Screening of Ketoreductases

Causality: The goal is to rapidly identify KREDs from a diverse panel that can reduce 5-Bromo-2-chloroacetophenone with high conversion and, most importantly, high enantioselectivity for the desired (R) or (S) alcohol.[10][15] A broad screening is essential as enzyme performance is highly substrate-specific.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Substrate: 200 mM 5-Bromo-2-chloroacetophenone in DMSO.

-

Cofactor: 20 mM NADP+ in 100 mM potassium phosphate buffer, pH 7.0.

-

Regeneration (GDH/Glucose): 1 M D-glucose in the same buffer.

-

Buffer: 100 mM potassium phosphate, pH 7.0.

-

-

Set up Screening Reactions (100 µL total volume in microcentrifuge tubes):

-

Add 75 µL of 100 mM potassium phosphate buffer (pH 7.0).

-

Add 5 µL of 20 mM NADP+ stock (final concentration: 1 mM).

-

For GDH system: Add 10 µL of 1 M D-glucose stock (final conc.: 100 mM) and 1-2 U of GDH.

-

For IPA system: Use a buffer containing 10% v/v isopropanol.

-

Add 1-2 mg of each lyophilized KRED powder (or an equivalent amount of liquid enzyme preparation) to a separate tube.

-

Initiate Reaction: Add 5 µL of 200 mM substrate stock (final conc.: 10 mM).

-

Set up a "No Enzyme" control to check for background reaction.

-

-

Incubation:

-

Seal the tubes and incubate at 30°C with vigorous shaking (e.g., 800 rpm) for 24 hours.[6]

-

-

Quenching and Extraction:

-

Add 100 µL of ethyl acetate to each tube.

-

Vortex thoroughly for 1 minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the top organic layer to a new vial for analysis.

-

Protocol 2: Analytical Method for Screening

Causality: A rapid and reliable analytical method is needed to determine both the conversion of the starting material and the enantiomeric excess of the product. Chiral gas or liquid chromatography is the standard method.

Step-by-Step Methodology (Example using HPLC):

-

Instrument: HPLC system with a UV detector.

-

Column: A suitable chiral column (e.g., Chiralcel OD-H or equivalent).

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). This must be optimized to achieve baseline separation of the two alcohol enantiomers and the starting ketone.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection: Inject 5-10 µL of the extracted sample.

-

Analysis:

-

Identify peaks by comparing retention times with authentic standards of the ketone and racemic alcohol.

-

Calculate Conversion (%): Conversion = [Area(Alcohol)] / ([Area(Ketone)] + [Area(Alcohol)]) * 100

-

Calculate Enantiomeric Excess (e.e. %): e.e. = |[Area(Enant. 1) - Area(Enant. 2)]| / ([Area(Enant. 1)] + [Area(Enant. 2)]) * 100

-

Data Summary: KRED Screening

| KRED ID | Cofactor System | Conversion (%) | e.e. (%) | Product Enantiomer |

| KRED-A | GDH/Glucose | 98 | >99 | (S) |

| KRED-B | Isopropanol | 95 | 92 | (R) |

| KRED-C | GDH/Glucose | <5 | N/A | N/A |

| KRED-D | Isopropanol | 85 | >99 | (S) |

| KRED-E | GDH/Glucose | 99 | 97 | (S) |

Table 1: Representative screening data. KRED-A and KRED-D are excellent candidates for further optimization.

Protocol 3: Preparative Scale Synthesis (1 mmol)

Causality: To demonstrate scalability and produce a usable quantity of the chiral alcohol. This protocol is based on optimized conditions derived from smaller-scale tests (pH, temperature, co-solvent, etc.). Let's assume KRED-A was chosen with the GDH/glucose system at an optimal pH of 6.5.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 50 mL flask, combine:

-

20 mL of 100 mM potassium phosphate buffer, pH 6.5.

-

2.0 g D-glucose (final concentration ~550 mM).

-

10 mg NADP+.

-

20-50 mg of KRED-A lyophilizate.

-

50 U of GDH.

-

-

Stir until all solids are dissolved.

-

-

Substrate Addition:

-

Weigh 248 mg (1 mmol) of 5-Bromo-2-chloroacetophenone.

-

Dissolve it in 1-2 mL of DMSO or isopropanol.

-

Add the substrate solution dropwise to the stirring reaction mixture.

-

-

Incubation:

-

Seal the flask and incubate at 30°C with stirring (~200 rpm).

-

Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours, extracting with ethyl acetate, and analyzing by HPLC/GC as described above.

-

-

Work-up and Purification:

-

Once the reaction has reached >99% conversion, transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate or MTBE (2 x 25 mL).

-

Combine the organic layers.

-

Wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(5-Bromo-2-chlorophenyl)ethanol product. Further purification can be done by column chromatography if necessary.

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | 1. Poor enzyme activity or stability. 2. Substrate/product inhibition. 3. Cofactor regeneration is failing. 4. Low substrate solubility. | 1. Check pH and temperature. Try a different KRED. 2. Lower initial substrate concentration. 3. Add more regeneration enzyme (GDH) or co-substrate (IPA). 4. Increase co-solvent percentage (e.g., from 5% to 10% DMSO/IPA). |

| Low Enantioselectivity (e.e.) | 1. The chosen enzyme is not highly selective for this substrate. 2. Racemization of the product under reaction conditions. | 1. Screen more enzymes. An enzyme with poor e.e. cannot be easily optimized. 2. This is unlikely for this product but can be checked by incubating pure product under reaction conditions. |

| Reaction Stalls | 1. pH drift during the reaction (e.g., from gluconic acid formation with GDH). 2. Enzyme denaturation over time. | 1. Use a higher buffer concentration (e.g., 200 mM) or implement pH control (autotitrator). 2. Check if the reaction temperature is too high. Consider enzyme immobilization. |

Conclusion

The biocatalytic asymmetric reduction of 5-Bromo-2-chloroacetophenone is a highly effective and sustainable method for producing enantiomerically pure 1-(5-Bromo-2-chlorophenyl)ethanol. By employing a systematic screening and optimization workflow, researchers can readily identify suitable ketoreductases and develop a robust process. This approach avoids the drawbacks of traditional chemistry, offering a scalable, green, and highly selective route to a valuable pharmaceutical intermediate.

References

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Chemistry – An Asian Journal, 21(7), 1611-1630. Retrieved March 25, 2026, from [Link]

-

Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Chemical Record, 21(7), 1611-1630. Retrieved March 25, 2026, from [Link]

-

Berkowitz, D. B., et al. (2008). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic Letters, 11(3), 549-552. Retrieved March 25, 2026, from [Link]

-

Yang, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915228. Retrieved March 25, 2026, from [Link]

-

Berkowitz, D. B., et al. (2008). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic Letters, 11(3), 549-552. Retrieved March 25, 2026, from [Link]

-

Al-Zuhairi, A. J., & Berkowitz, D. B. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 8(31), 28249-28261. Retrieved March 25, 2026, from [Link]

-

Naik, H., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. RSC Publishing. Retrieved March 25, 2026, from [Link]

-

Naik, H., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. Organic & Biomolecular Chemistry, 10(23), 4642-4648. Retrieved March 25, 2026, from [Link]

-

Naik, H., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density. ResearchGate. Retrieved March 25, 2026, from [Link]

- Huisman, G. W., et al. (2018). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.

-

Baumer, M., et al. (2020). Schematic overview of our system for continuous cofactor regeneration. ResearchGate. Retrieved March 25, 2026, from [Link]

-

Dai, L., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10323-10332. Retrieved March 25, 2026, from [Link]

-

Gotor-Fernández, V., & Paul, C. E. (2021). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. SciSpace. Retrieved March 25, 2026, from [Link]

-

Ghatak, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 192. Retrieved March 25, 2026, from [Link]

-

Sheldon, R. A., & Pereira, P. C. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5945-5964. Retrieved March 25, 2026, from [Link]

-

Mączka, W., et al. (2016). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Retrieved March 25, 2026, from [Link]

-

Contente, M. L., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 15(4), 848-854. Retrieved March 25, 2026, from [Link]

-

Sethi, M. K., et al. (2020). IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 77-84. Retrieved March 25, 2026, from [Link]

-

Contente, M. L., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. SciSpace. Retrieved March 25, 2026, from [Link]

-

Simić, S., et al. (2022). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(1), 1052-1126. Retrieved March 25, 2026, from [Link]

-

Berkowitz, D. B., et al. (2008). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable. Nebraska Center for Energy Sciences Research. Retrieved March 25, 2026, from [Link]

-

Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). (2012). Sumitomo Chemical. Retrieved March 25, 2026, from [Link]

-

Truppo, M. D. (2022). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Journal of Industrial Microbiology and Biotechnology, 49(1). Retrieved March 25, 2026, from [Link]

-

Ni, Y., et al. (2024). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 15(1), 940. Retrieved March 25, 2026, from [Link]

-

Verma, S., et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. Retrieved March 25, 2026, from [Link]

-

Reeve, H. A., et al. (2015). Enzymes as modular catalysts for redox half-reactions in H2-powered chemical synthesis: from biology to technology. Biochemical Society Transactions, 43(4), 693-700. Retrieved March 25, 2026, from [Link]

-

Thakur, V. V., et al. (2012). STUDIES ON XYLANASE AND LACCASE ENZYMATIC PREBLEACHING TO REDUCE CHLORINE-BASED CHEMICALS DURING CEH AND ECF BLEACHING. BioResources, 7(2), 2220-2235. Retrieved March 25, 2026, from [Link]

Sources

- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [edgccjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 10. ajpamc.com [ajpamc.com]

- 11. US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide for the Oxidation of 1-(5-Bromo-2-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals